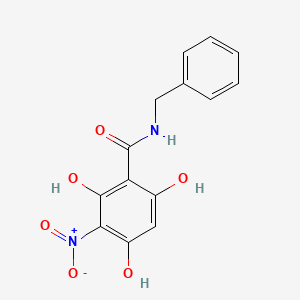![molecular formula C16H11N B14286449 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine CAS No. 117635-48-0](/img/structure/B14286449.png)
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine is a chemical compound that belongs to the class of 1,3-diynes. This compound features a pyridine ring substituted with a butadiyne chain, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine typically involves the coupling of terminal alkynes. A common method includes the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is carried out by mixing phenylacetylene and p-methoxyphenylacetylene in the presence of the catalysts at 60°C for 10 hours. The product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
科学研究应用
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,4-Diphenylbuta-1,3-diyne: Similar structure but lacks the pyridine ring.
1,4-Bis(p-methoxyphenyl)buta-1,3-diyne: Contains methoxy groups instead of the methyl group.
1,4-Bis(m-methylphenyl)buta-1,3-diyne: Similar but with different substitution patterns on the phenyl rings.
Uniqueness
2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications.
属性
CAS 编号 |
117635-48-0 |
|---|---|
分子式 |
C16H11N |
分子量 |
217.26 g/mol |
IUPAC 名称 |
2-[4-(4-methylphenyl)buta-1,3-diynyl]pyridine |
InChI |
InChI=1S/C16H11N/c1-14-9-11-15(12-10-14)6-2-3-7-16-8-4-5-13-17-16/h4-5,8-13H,1H3 |
InChI 键 |
PQBZSTAYKLHVJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC#CC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
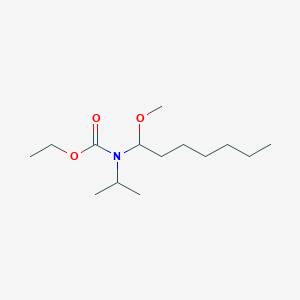
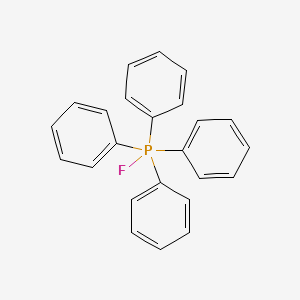
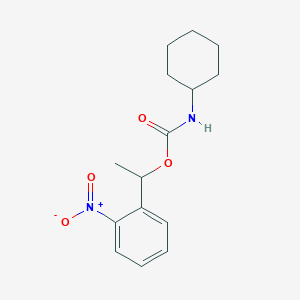
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
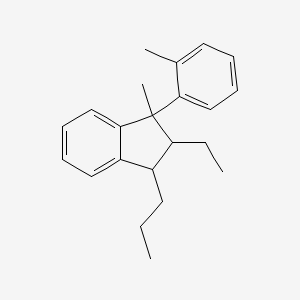
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
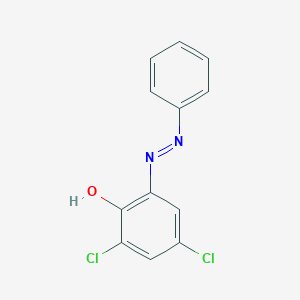


![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
